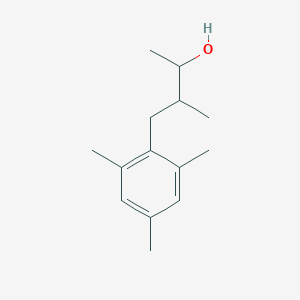

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol

Description

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol is a tertiary alcohol featuring a branched butanol backbone substituted with a methyl group at position 3 and a 2,4,6-trimethylphenyl (mesityl) group at position 2.

Properties

CAS No. |

827299-39-8 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

3-methyl-4-(2,4,6-trimethylphenyl)butan-2-ol |

InChI |

InChI=1S/C14H22O/c1-9-6-11(3)14(12(4)7-9)8-10(2)13(5)15/h6-7,10,13,15H,8H2,1-5H3 |

InChI Key |

DMIZIBWQMYRQRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C)C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylphenylacetone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Oxidation: 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one.

Reduction: 3-Methyl-4-(2,4,6-trimethylphenyl)butane.

Substitution: 3-Methyl-4-(2,4,6-trimethylphenyl)butyl chloride.

Scientific Research Applications

3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanols

Several butanol derivatives with varying substituents are documented in the evidence, highlighting differences in physical properties and reactivity:

Key Observations :

- The presence of a mesityl group in the target compound likely increases steric hindrance compared to simpler alkenols listed in , reducing solubility in polar solvents like water.

- Branching (e.g., 2-methyl vs. 3-methyl) significantly impacts boiling points; for example, 2-methyl-3-buten-2-ol (bp 98–99°C) has a lower boiling point than 3-methyl-2-buten-1-ol (bp 140°C) due to reduced molecular symmetry and intermolecular forces .

Aromatic Substitution Effects

The mesityl group in 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be compared to other aryl-substituted alcohols:

2-(3-Chloro-4-fluorophenyl)butan-2-ol

- Structure : Features a chloro-fluorophenyl group at position 2 of butan-2-ol.

- Properties : Molecular formula C₁₀H₁₂ClFO, molar mass 202.65 g/mol .

- Comparison: The electron-withdrawing Cl and F substituents on the phenyl ring enhance polarity compared to the electron-donating methyl groups in the mesityl derivative. Steric effects are less pronounced here due to the smaller substituents (Cl, F vs. three methyl groups in mesityl).

4-(4-Methylphenyl)butanoic Acid

- Structure: A butanoic acid derivative with a 4-methylphenyl group.

- Comparison :

Electrochemical Behavior of Mesityl-Containing Compounds

describes the electrochemical reduction of a mesityl-substituted quinolinylidene amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.